![molecular formula C9H9NO2 B3214423 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 114402-11-8](/img/structure/B3214423.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a chemical compound . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, 6,7-dihydro- .
Synthesis Analysis
The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray structural analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.544 (lit.), a boiling point of 87-88 °C/11 mmHg (lit.), and a density of 1.018 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structural Studies
6,7-Dihydro-5H-cyclopenta[b]pyridine is widely utilized in the synthesis of pharmaceuticals, bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. Its role as a side-chain in the production of fourth-generation Cefpirome underscores its significance in research and industrial applications. The synthesis methods such as N-hydroxyphthaldiamide, acrolein, and diethyl adipate routes offer varied yields, with the acrolein route promising an 87.4% yield, indicating substantial development prospects (Fu Chun, 2007).
Crystal Structure and Synthesis
The crystal structures of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been determined, showcasing the diverse potential of this compound in the development of new materials. For instance, the synthesis and crystal structure determination of substituted compounds reveal monoclinic and triclinic crystals, highlighting the compound's utility in material science and engineering (A. Moustafa & A. S. Girgis, 2007).
Luminescent Lanthanide Complexes
Luminescent lanthanide complexes of derivatives, showcasing the ability to tune properties of complexes by varying the structure of the ligands, demonstrate the importance of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in developing highly soluble complexes in non-polar organic solvents. This application is crucial for the advancement of optical materials and sensors (A. Krinochkin, D. Kopchuk, D. N. Kozhevnikov, 2015).
Anticancer and Biological Activities
Research into the biological activities of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has identified antiulcer and anticancer properties. The compound's versatility in synthetic methods, including thermal rearrangement and Friedlander condensation, supports its potential in drug development and therapeutic applications (Chen Li-gong, 2004).
Advanced Synthesis Techniques
Novel methodologies in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives under high-pressure conditions have shown promise in creating compounds with significant anticancer activities. This highlights the compound's role in the development of novel anticancer agents, underscoring its importance in medicinal chemistry (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is carbon steel (CS) . The compound is employed as a novel inhibitor for carbon steel corrosion .
Mode of Action
The compound interacts with its target, carbon steel, by forming an adsorption film on the steel surface . This interaction involves both physisorption and chemisorption . The adsorption of the compound on the CS interface follows the Langmuir isotherm model .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. It acts as an inhibitor, retarding the attack of corrosive medium . The efficacy of the compound correlates well with its structures, and this protection was attributed to their adsorption on the CS surface .
Result of Action
The compound exhibits mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM . The results show that the compound derivatives exhibit a high inhibition efficiency, protecting the carbon steel from corrosion .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the medium temperature and the charge of the metal surface . It is also worth noting that the compound is used in a molar H2SO4 medium .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCDSNYNWQNPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114402-11-8 | |
Record name | 5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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